

## Cilastatin-15N-d3 structure

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Cilastatin-15N-d3 |           |
| Cat. No.:            | B12403307         | Get Quote |

An In-Depth Technical Guide to Cilastatin-15N-d3

## Introduction

Cilastatin is a crucial pharmacological agent that functions as a reversible, competitive inhibitor of dehydropeptidase-I (DHP-I), an enzyme located in the brush border of renal tubules.[1][2][3] Its primary clinical application is in combination with the carbapenem antibiotic, imipenem.[1][4] Cilastatin itself possesses no antibacterial properties; its role is to prevent the renal degradation of imipenem by DHP-I, thereby prolonging the antibiotic's half-life, ensuring therapeutic concentrations, and mitigating the formation of potentially nephrotoxic metabolites.

**Cilastatin-15N-d3** is a stable isotope-labeled (SIL) variant of cilastatin. The incorporation of heavy isotopes—specifically one nitrogen-15 (<sup>15</sup>N) and three deuterium (<sup>2</sup>H or D) atoms—creates a molecule that is chemically identical to cilastatin but has a greater mass. This property makes it an ideal internal standard for quantitative bioanalytical assays, particularly those employing mass spectrometry (MS). This guide provides a comprehensive technical overview of the structure, properties, mechanism of action, and application of **Cilastatin-15N-d3** for researchers, scientists, and drug development professionals.

## **Chemical Structure and Properties**

**Cilastatin-15N-d3** is structurally identical to cilastatin, with the exception of the isotopic labels. The formal chemical name specifies the location of these labels: (Z)-7-((2-(amino-15N)-2-carboxyethyl-1,1,2-d3)thio)-2-((S)-2,2-dimethylcyclopropane-1-carboxamido)hept-2-enoic acid. This indicates the <sup>15</sup>N is part of the amino group and the three deuterium atoms are on the ethyl-thio side chain.



Table 2.1: Chemical Identity of Cilastatin-15N-d3

| Property          | Value                                                                                                               |
|-------------------|---------------------------------------------------------------------------------------------------------------------|
| Formal Name       | (Z)-7-((2-(amino-15N)-2-carboxyethyl-1,1,2-d3)thio)-2-((S)-2,2-dimethylcyclopropane-1-carboxamido)hept-2-enoic acid |
| CAS Number        | 2738376-83-3                                                                                                        |
| Molecular Formula | C16H23D3N[ <sup>15</sup> N]O5S                                                                                      |
| Molecular Weight  | Approximately 362.5 g/mol                                                                                           |
| Unlabeled CAS     | 82009-34-5                                                                                                          |

Table 2.2: Physicochemical Properties of Cilastatin-15N-d3

| Property      | Value                                 |
|---------------|---------------------------------------|
| Physical Form | Solid                                 |
| Purity        | ≥99% deuterated forms (d1-d3); ≤1% d₀ |
| Solubility    | Soluble in DMSO, Methanol, and Water  |

# **Mechanism of Action**

The primary mechanism of action for cilastatin is the competitive and reversible inhibition of dehydropeptidase-I (DHP-I) in the kidneys. When imipenem is administered alone, it is rapidly hydrolyzed by DHP-I, leading to low urinary concentrations and reduced efficacy. Cilastatin prevents this metabolic inactivation.

Beyond its primary function, cilastatin also exhibits inhibitory activity against the bacterial metallo-β-lactamase enzyme CphA and can prevent the metabolism of leukotriene D4 to leukotriene E4.





Click to download full resolution via product page

Diagram 1: Mechanism of Cilastatin in preventing Imipenem degradation.

Table 3.1: Quantitative Inhibition Data for Cilastatin

| Target Enzyme                         | Parameter | Value   |
|---------------------------------------|-----------|---------|
| Renal Dehydropeptidase I              | IC50      | 0.1 μΜ  |
| Human Renal Dipeptidase               | Ki        | 0.7 μΜ  |
| Porcine Dipeptidase                   | IC50      | 0.11 μΜ |
| Bacterial Metallo-β-lactamase<br>CphA | IC50      | 178 μΜ  |

Table 3.2: Pharmacokinetic Properties of Cilastatin (Unlabeled)



| Parameter                     | Value                |
|-------------------------------|----------------------|
| Volume of Distribution        | 14.6 - 20.1 L        |
| Plasma Protein Binding        | 35 - 40%             |
| Elimination Half-Life         | Approximately 1 hour |
| Total Clearance               | 0.2 L/h/kg           |
| Renal Clearance               | 0.10 - 0.16 L/h/kg   |
| Urinary Excretion (Unchanged) | ~70%                 |

# Experimental Protocols Synthesis of Cilastatin-15N-d3

The precise, step-by-step synthesis protocol for **Cilastatin-15N-d3** is typically proprietary to the commercial manufacturer. However, the general workflow for custom synthesis of stable isotope-labeled compounds involves a multi-step process that strategically incorporates labeled precursors. The synthesis must be carefully designed to place the labels in non-exchangeable positions to ensure stability during analytical procedures.





Click to download full resolution via product page

Diagram 2: General workflow for custom synthesis of labeled compounds.

The synthesis of unlabeled cilastatin often involves the condensation of L-cysteine with a heptenoic acid derivative. For the labeled version, a correspondingly labeled cysteine precursor would be required. The process concludes with rigorous purification, typically via chromatography, and structural confirmation using techniques like Nuclear Magnetic



Resonance (NMR) and Mass Spectrometry (MS) to verify the correct incorporation and location of the isotopes.

## **Bioanalytical Quantification using HPLC**

**Cilastatin-15N-d3** is primarily used as an internal standard for the quantification of cilastatin in biological matrices like serum or plasma. A common analytical technique is High-Performance Liquid Chromatography (HPLC) coupled with a detector.

Protocol: Determination of Cilastatin in Serum by HPLC This protocol is adapted from the methodology described by Myers and Blumer (1984).

- Sample Preparation:
  - Collect serum samples.
  - Spike a known concentration of Cilastatin-15N-d3 (Internal Standard) into each sample, standard, and quality control.
  - Stabilize the sample by adding an equal volume of 0.5 M morpholineethanesulfonic acid (MES) buffer, pH 6.0.
  - Vortex the mixture.
  - Perform protein precipitation (e.g., with acetonitrile or methanol).
  - Centrifuge to pellet precipitated proteins.
  - Subject the supernatant to ultrafiltration to remove remaining macromolecules.
- Chromatographic Conditions:
  - HPLC System: A standard HPLC system with a UV or MS detector.
  - Column: Reverse-phase C18 column (e.g., Hypersil BDS C18, 250mm x 4.6mm, 5μm).
  - Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., potassium phosphate buffered to pH 2.5) and an organic modifier like methanol or acetonitrile.







- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at 220 nm for cilastatin. If using LC-MS, monitor for the specific mass-to-charge ratios (m/z) of both cilastatin and Cilastatin-15N-d3.

#### · Quantification:

- Generate a calibration curve by plotting the ratio of the peak area of the analyte (cilastatin) to the peak area of the internal standard (Cilastatin-15N-d3) against the known concentrations of the calibration standards.
- Determine the concentration of cilastatin in the unknown samples by interpolating their peak area ratios from the calibration curve.





Click to download full resolution via product page

Diagram 3: Experimental workflow for quantification of Cilastatin.



# **Applications in Research and Development**

The primary application of **Cilastatin-15N-d3** is as an internal standard in bioanalytical methods. Its use is critical in:

- Pharmacokinetic (PK) Studies: Accurately determining the absorption, distribution, metabolism, and excretion (ADME) of cilastatin.
- Therapeutic Drug Monitoring (TDM): Ensuring that drug concentrations remain within the therapeutic window in clinical settings.
- Bioequivalence Studies: Comparing the bioavailability of different formulations of cilastatin, such as a generic versus a brand-name product.
- Metabolic Flux Analysis: Tracing the metabolic fate of the cilastatin molecule in in vivo or in vitro systems.

By mimicking the analyte's behavior during sample extraction, chromatography, and ionization, the SIL internal standard corrects for variability and matrix effects, leading to highly accurate and precise quantification.

## Conclusion

**Cilastatin-15N-d3** is an indispensable tool for researchers and developers working with cilastatin. Its defined structure, with stable isotopic labels at non-exchangeable positions, provides the foundation for its role as a "gold standard" internal standard in mass spectrometry-based quantification. Understanding its chemical properties, the mechanism of action of its unlabeled counterpart, and the experimental protocols for its use enables the generation of robust, reliable, and accurate data essential for drug development, clinical monitoring, and pharmacological research.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Cilastatin | C16H26N2O5S | CID 6435415 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Imipenem/cilastatin Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Cilastatin-15N-d3 structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12403307#cilastatin-15n-d3-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com